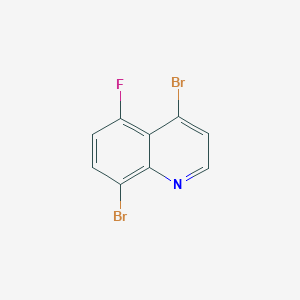

4,8-Dibromo-5-fluoroquinoline

Descripción

4,8-Dibromo-5-fluoroquinoline is an organic compound that belongs to the quinoline family. It is characterized by the presence of bromine and fluorine atoms at specific positions on the quinoline ring. This compound is a pale yellow to orange crystalline substance with a strong odor . The incorporation of halogen atoms, such as bromine and fluorine, into the quinoline structure enhances its biological activity and provides unique chemical properties .

Propiedades

IUPAC Name |

4,8-dibromo-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBFFTSHRCCDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CC=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenated Precursor Approach

A common approach involves starting from a quinoline scaffold already bearing fluorine at position 5, followed by bromination at positions 4 and 8. This requires:

- Selective bromination using brominating agents (e.g., N-bromosuccinimide or molecular bromine) under controlled conditions to avoid over-bromination or substitution at undesired positions.

- Reaction solvents such as acetic acid or dichloromethane, sometimes with Lewis acid catalysts to enhance regioselectivity.

- Temperature control to favor substitution at the 4 and 8 positions.

This method benefits from the directing effect of the fluorine substituent, which influences electrophilic substitution patterns on the quinoline ring.

Palladium-Catalyzed Cross-Coupling Synthesis

According to Monastyrskyi et al., palladium-catalyzed protocols are widely used for the synthesis of functionalized quinolines, including halogenated derivatives. Key features include:

- Use of 2-iodoanilines and alkynes as starting materials.

- Carbonylation reactions facilitated by palladium catalysts and carbon monoxide sources (e.g., molybdenum hexacarbonyl).

- Microwave-assisted heating can accelerate the reaction, achieving high yields in short times (e.g., 20 minutes at 120 °C).

- The process can tolerate sensitive substituents, including bromine and fluorine, allowing the synthesis of this compound analogues.

Metal-Free Oxidative Mannich Reaction

A novel metal-free method for quinoline derivatives involves oxidative intermolecular Mannich reactions between secondary amines and unmodified ketones, yielding quinoline-4(1H)-ones. While this method is primarily for 2-arylquinolones, adaptation to halogenated substrates could be feasible under mild conditions without transition metals, potentially reducing side reactions and environmental impact.

Multi-Step One-Pot Synthesis

Some protocols integrate halogenation and quinoline ring formation in one-pot, two-step processes catalyzed by palladium. This approach:

- Minimizes purification steps.

- Allows incorporation of bromo and fluoro substituents during or after ring closure.

- Improves overall efficiency and yield.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst | Reaction Time/Temp | Yield (%) | Notes |

|---|---|---|---|---|---|

| Selective Bromination | N-bromosuccinimide, AcOH | None or Lewis acid | Room temp to reflux | 60-80 | Requires careful control to avoid over-bromination |

| Pd-Catalyzed Carbonylation | 2-Iodoanilines, Alkynes, Mo(CO)6 | Pd catalyst | Microwave, 120 °C, 20 min | 85-95 | High yield, tolerates bromo and fluoro substituents |

| Metal-Free Oxidative Mannich | Secondary amines, Ketones | None | Mild conditions | 70-90 | Metal-free, mild, high yield, mostly for 2-arylquinolones |

| One-Pot Pd-Catalyzed Synthesis | Halogenated anilines, Pd catalyst, CO source | Pd catalyst | Room temp to 120 °C | 80-90 | Efficient, two-step, suitable for sensitive groups |

Detailed Research Findings

- Kang and Hong demonstrated site-selective alkynylation of 4-quinolones using TIPS-EBX and Ru(II) catalysts, highlighting the importance of directing groups for selective functionalization. Such strategies inform halogenation selectivity.

- Microwave-assisted palladium-catalyzed carbonylation provides rapid synthesis of quinoline derivatives with sensitive substituents, including bromine and fluorine, enabling efficient preparation of this compound analogues.

- Metal-free Mannich-type reactions offer an environmentally friendly alternative for quinoline synthesis but require further adaptation for multi-halogenated derivatives.

- Patent WO2020055192A2 describes preparation methods for quinoline derivatives with biological activity, indicating the importance of precise halogen placement for activity, indirectly supporting the need for selective bromination and fluorination protocols.

Análisis De Reacciones Químicas

Types of Reactions

4,8-Dibromo-5-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can produce quinoline oxides or reduced quinoline compounds .

Aplicaciones Científicas De Investigación

4,8-Dibromo-5-fluoroquinoline has diverse applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 4,8-Dibromo-5-fluoroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target bacterial enzymes involved in DNA replication, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoroquinoline: A simpler analog with only a fluorine atom at the 5-position.

4,8-Dibromoquinoline: Similar structure but lacks the fluorine atom.

5,8-Difluoroquinoline: Contains two fluorine atoms at the 5 and 8 positions.

Uniqueness

4,8-Dibromo-5-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential biological activity compared to its analogs .

Actividad Biológica

4,8-Dibromo-5-fluoroquinoline is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound has garnered attention for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The unique structure of this compound, characterized by the presence of bromine and fluorine atoms at specific positions, enhances its reactivity and biological activity compared to other quinolone derivatives. The bromine atoms contribute to its ability to interact with biological targets, while the fluorine atom improves its pharmacokinetic properties.

The mechanism of action for this compound primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these targets, the compound disrupts essential cellular processes leading to bacterial cell death. Additionally, studies indicate that the presence of halogen substituents can modify the compound's binding affinity and efficacy against resistant bacterial strains .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of pathogenic bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's activity is often compared with established fluoroquinolones such as ciprofloxacin.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.25 µg/mL | |

| Staphylococcus aureus | 0.5 µg/mL | |

| Mycobacterium tuberculosis | 0.125 µg/mL |

Antiviral Activity

Emerging research has also highlighted the potential antiviral properties of this compound. The compound has shown promise in inhibiting viral replication in various models, particularly against RNA viruses.

Case Study: Antiviral Effects on Influenza Virus

In a study conducted on cell cultures infected with influenza virus, treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. This suggests that the compound may interfere with viral replication mechanisms .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed its potential as a therapeutic agent in cancer treatment. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | |

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 12 |

Comparative Analysis with Related Compounds

When comparing this compound with other quinolone derivatives, it stands out due to its unique halogen substitutions which enhance both its antibacterial and anticancer activities.

Table 3: Comparison of Biological Activities

| Compound | Antibacterial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Ciprofloxacin | Moderate | Low | Low |

| Levofloxacin | High | Moderate | Moderate |

Q & A

What spectroscopic techniques are recommended for characterizing 4,8-Dibromo-5-fluoroquinoline, and how do they address structural ambiguities?

Basic Research Question

Answer:

Characterization should employ a combination of:

- 1H/13C NMR spectroscopy to confirm substituent positions (e.g., distinguishing bromine/fluorine at C4, C5, and C8) and assess electronic environments .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and halogen isotope patterns .

- IR spectroscopy to detect functional groups (e.g., C-F stretches near 1,100 cm⁻¹) .

Methodological Note: For ambiguous signals (e.g., overlapping peaks in NMR), use 2D techniques (COSY, HSQC) or compare with computed spectra from density functional theory (DFT) .

How can researchers optimize the synthesis of this compound while minimizing side products?

Basic Research Question

Answer:

Key steps include:

- Regioselective bromination : Use directed ortho-metalation (DoM) strategies to install bromine at C4 and C8. Fluorine at C5 may act as a directing group .

- Temperature control : Maintain low temperatures (−20°C to 0°C) during bromination to prevent overhalogenation .

- Purification : Employ column chromatography with halogen-stable stationary phases (e.g., silica gel modified with potassium carbonate) .

Data Table :

| Step | Reagent/Condition | Yield (%) | Common Side Products |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 80°C | 65 | 5,6-difluoro byproducts |

| Bromination | NBS, DCM, −20°C | 72 | 4,5,8-tribromo derivatives |

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact with halogenated compounds .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., bromine gas release).

- Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste facilities .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Answer:

- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. Bromine at C8 may exhibit higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance .

- Solvent effects : Simulate polarizable continuum models (PCM) to optimize solvent choice (e.g., THF vs. DMF) for reaction kinetics .

Validation : Compare computed activation energies with experimental yields (e.g., >80% yield when ΔG‡ < 25 kcal/mol).

How do substituent modifications at C4, C5, and C8 influence the bioactivity of this compound derivatives?

Advanced Research Question

Answer:

- C4/C8 bromine : Enhances lipophilicity, improving membrane permeability in antibacterial assays .

- C5 fluorine : Stabilizes hydrogen bonding with target enzymes (e.g., DNA gyrase in E. coli) .

Methodological Approach :

Synthesize analogs (e.g., 4-Cl-8-Br-5-F derivatives).

Test against Gram-negative/-positive bacterial strains.

Correlate logP values with MIC (minimum inhibitory concentration) data .

What strategies resolve contradictions in biological activity data for this compound analogs?

Advanced Research Question

Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines) to rule out false positives .

- Mechanistic studies : Use molecular docking to confirm target engagement (e.g., topoisomerase IV inhibition) when bioactivity contradicts expectations .

- Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

How can researchers design in vivo toxicity studies for this compound?

Advanced Research Question

Answer:

- Animal models : Use murine models to assess acute toxicity (LD50) and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .

- Dosing regimen : Apply OECD guidelines for subchronic exposure (14–28 days) with endpoints including histopathology and hematological parameters .

- Control groups : Include fluoroquinolone comparators (e.g., ciprofloxacin) to benchmark toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.